molecular formula C23H30N2O7 B4002395 1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid

1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid

Cat. No.: B4002395
M. Wt: 446.5 g/mol
InChI Key: GJTHSMWBHQWRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid is a useful research compound. Its molecular formula is C23H30N2O7 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(2-ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine oxalate is 446.20530130 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeled Antagonists for PET Studies

The compound, as part of radiolabeled antagonists like [18F]p-MPPF, is used in the study of 5-HT1A receptors with positron emission tomography (PET). This research explores its application in understanding serotonergic neurotransmission through chemistry, radiochemistry, and animal data, including autoradiography and PET, as well as human data with PET, excluding toxicity and metabolism aspects (Plenevaux et al., 2000).

Dopamine Uptake Inhibitors

Research on compounds like 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909) focuses on their development as dopamine uptake inhibitors. The synthesis process aims to eliminate chromatographic purifications, minimize the use of environmentally unacceptable reagents, and improve the overall yield, showcasing a significant application in creating robust processes for preparing compounds in kilogram quantities (Ironside et al., 2002).

Antidepressant Potential

The exploration of 1-[2-[(phenoxyphenyl)methoxy]ethyl]- piperazines as potential antidepressants includes studying their in vitro and in vivo activity as dopamine-reuptake inhibitors. This research quantitatively describes the relationship between their in vitro and in vivo activity, offering insights into their potential antidepressant effects (Wieringa et al., 2010).

Antimicrobial Activities

The synthesis and evaluation of new 1,2,4-Triazole derivatives, including 1-[2-(2-methoxyphenyl)piperazine] derivatives, for antimicrobial activities represent another research avenue. This investigation covers the preparation of novel compounds and their screening against test microorganisms, highlighting the chemical's utility in developing potential antimicrobial agents (Bektaş et al., 2010).

Serotonin-Selective Reuptake Inhibitors

Research into 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, modeled after potent antidepressants like fluoxetine, focuses on creating selective serotonin reuptake inhibitors (SSRIs) with potentially improved adverse reaction profiles. These studies aim to synthesize compounds that could offer an alternative in the treatment of depression, addressing the side effect of sexual dysfunction associated with typical SSRIs (Dorsey et al., 2004).

Properties

IUPAC Name

1-[2-(2-ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3.C2H2O4/c1-3-25-20-10-6-7-11-21(20)26-17-16-22-12-14-23(15-13-22)18-8-4-5-9-19(18)24-2;3-1(4)2(5)6/h4-11H,3,12-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTHSMWBHQWRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN2CCN(CC2)C3=CC=CC=C3OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid
Reactant of Route 3
Reactant of Route 3
1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid
Reactant of Route 5
1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.